molecular formula C11H14ClN5O B10898564 4-chloro-1-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide

4-chloro-1-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10898564
M. Wt: 267.71 g/mol
InChI Key: QPJABADHWJUBMF-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-N~3~-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, a methyl group, and a carboxamide group attached to a pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-N~3~-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Methylation: Methylation of the pyrazole ring can be carried out using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Carboxamide Formation: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid or ester with ammonia or an amine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-N~3~-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-1-methyl-N~3~-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-N~3~-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-methyl-1H-pyrazole-3-carboxamide
  • 1-Methyl-N~3~-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide
  • 4-Chloro-1-methyl-1H-pyrazole

Uniqueness

4-Chloro-1-methyl-N~3~-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both chloro and trimethylpyrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14ClN5O

Molecular Weight

267.71 g/mol

IUPAC Name

4-chloro-1-methyl-N-(1,3,5-trimethylpyrazol-4-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C11H14ClN5O/c1-6-9(7(2)17(4)14-6)13-11(18)10-8(12)5-16(3)15-10/h5H,1-4H3,(H,13,18)

InChI Key

QPJABADHWJUBMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C2=NN(C=C2Cl)C

Origin of Product

United States

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